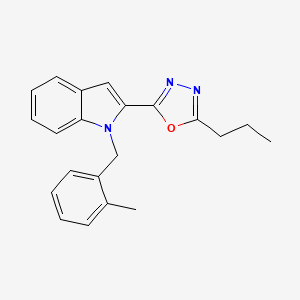

![molecular formula C20H12ClN3O2S B2489638 3-{[3-(4-氯苯基)-2,4-二氧代-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-1-基]甲基}苯田腈 CAS No. 1326857-79-7](/img/structure/B2489638.png)

3-{[3-(4-氯苯基)-2,4-二氧代-1H,2H,3H,4H-噻吩[3,2-d]嘧啶-1-基]甲基}苯田腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

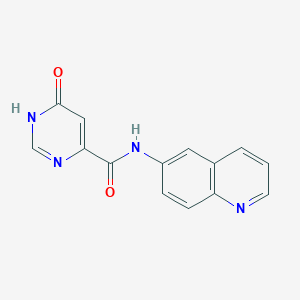

The compound of interest is part of a broader class of molecules known for their varied applications in fields such as organic electronics, pharmaceuticals, and materials science. The thieno[3,2-d]pyrimidin core, in particular, is a crucial structural feature in many bioactive compounds and functional materials.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin derivatives often involves multi-step reactions, starting from simple precursors like thioureas, chloroacetonitriles, or amino thiophenes. For example, a microwave-assisted synthesis method has been developed for 2-aminothiophene-3-carboxylic acid derivatives, efficiently transforming them to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse, Perspicace, & Kirsch, 2007). This method highlights the efficiency and speed of modern synthetic techniques.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the importance of the thieno[3,2-d]pyrimidin core in determining the electronic and optical properties of these molecules. Crystallography and NMR studies are commonly used for structure elucidation. For instance, the asymmetric unit of a structurally similar compound consists of crystallographically independent molecules, demonstrating the diversity of conformations possible within this chemical space (Hu, Zhu, & Chen, 2007).

Chemical Reactions and Properties

The chemical reactivity of thieno[3,2-d]pyrimidin derivatives often includes nucleophilic substitutions and electrophilic additions, given the electron-rich nature of the thiophene and pyrimidine rings. For example, the synthesis of 4-chlorothieno[3,2-d]pyrimidine outlines a strategy to obtain the chlorinated derivative, essential for further functionalization (Cai Dejiao, 2011).

科学研究应用

合成途径和中间体应用

合成类似化合物,如4-((4-氯吡咯啉-2-基)氨基)苯甲腈,突显了这些化学品作为二芳基吡咯啉HIV-1逆转录酶抑制剂生产中间体的重要性。这些中间体对于开发强效抗病毒药物至关重要,直接影响了推进治疗病毒感染的Ju Xiu-lia, 2015。

生物活性

对噻吩[2,3-d]吡咯啉衍生物的研究揭示了它们作为抗菌和抗炎药物的潜力。对噻吩[2,3-d]吡咯啉环的修改已被证明可以增强抗菌、抗真菌和抗炎特性,表明在治疗各种感染和炎症病况中具有多功能应用M. Tolba, A. El-Dean, Mostafa Ahmed, R. Hassanien, 2018。

先进合成技术

为噻吩[2,3-d]吡咯啉-4-胺的一锅法多组分合成技术的发展展示了该化合物在简化合成程序中的作用。这些方法提供了高效的途径来生产各种噻吩吡咯啉衍生物,突显了该化合物在促进化学合成和药物开发中的实用性M. Adib, Helia Janatian Ghazvini, Mehdi Soheilizad, S. Saeedi, M. Tajbakhsh, M. Amanlou, 2015。

材料科学应用

在材料科学领域,噻吩吡咯啉-1-乙酸衍生物已被探索其醛糖还原酶抑制活性,这是管理糖尿病并发症的关键方面。这项研究表明了噻吩[3,2-d]吡咯啉衍生物在创造新的糖尿病管理治疗剂方面的潜力,突显了该化合物在其主要生物活性之外的相关性K. Ogawva, I. Yamawaki, Yi Matsusita, N. Nomura, P. Kador, J. Kinoshita, 1993。

属性

IUPAC Name |

3-[[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-15-4-6-16(7-5-15)24-19(25)18-17(8-9-27-18)23(20(24)26)12-14-3-1-2-13(10-14)11-22/h1-10,17-18H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIZDJVRUKZQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-methyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2489565.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)